(2-Nitrophenyl)-pyrazol-1-ylmethanone
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Overview
Description
(2-Nitrophenyl)-pyrazol-1-ylmethanone is an organic compound that features a pyrazole ring attached to a methanone group, which is further connected to a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-pyrazol-1-ylmethanone typically involves the reaction of 2-nitrobenzoyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the development of novel materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, the compound binds to the active site of the enzyme, preventing the synthesis of signal molecules essential for bacterial communication and biofilm formation . This inhibition disrupts the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms.
Comparison with Similar Compounds
(2-Nitrophenyl)methanol: Shares the 2-nitrophenyl group but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
(2-Nitrophenyl)acetone: Contains a similar nitrophenyl group but with a different carbonyl-containing moiety, leading to different chemical properties and applications.
Uniqueness: (2-Nitrophenyl)-pyrazol-1-ylmethanone is unique due to the presence of both the nitrophenyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and disrupt bacterial communication systems sets it apart from other similar compounds.
Properties
IUPAC Name |
(2-nitrophenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10(12-7-3-6-11-12)8-4-1-2-5-9(8)13(15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQKJJLWSCPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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